An In-depth Technical Guide to the Formation of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione in the Synthesis of Buspirone
Abstract This technical guide provides a comprehensive analysis of the formation mechanism, influencing factors, and control strategies for the process-related impurity, 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the formation mechanism, influencing factors, and control strategies for the process-related impurity, 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (also known as Buspirone EP Impurity N or Buspirone Related Compound N[1]), a notable dimeric byproduct in the synthesis of the anxiolytic agent buspirone. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, process optimization, and quality control of buspirone. A detailed examination of the synthetic pathway, supported by mechanistic diagrams and experimental protocols, offers actionable insights for minimizing the generation of this impurity, thereby ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Significance of Impurity Profiling in Buspirone
Buspirone, chemically described as 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, is a non-benzodiazepine anxiolytic used in the management of generalized anxiety disorder (GAD).[2] Its unique pharmacological profile as a serotonin 5-HT1A receptor partial agonist distinguishes it from other anxiolytics. The purity of buspirone is paramount to its clinical performance and patient safety. Process-related impurities, which are byproducts formed during synthesis, are of particular concern as they can impact the drug's stability, efficacy, and safety profile.[2][3]
One such impurity of interest is 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione, a dimeric species that can arise from a common synthetic route to buspirone. Understanding the mechanism of its formation is critical for developing effective control strategies and ensuring compliance with stringent regulatory standards set by bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][4]
The Primary Synthetic Pathway and the Genesis of the Dimeric Impurity
A prevalent and robust method for synthesizing buspirone involves a two-step process where 1,4-dibromobutane is a key reagent.[5] This pathway is also the primary source of the 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione impurity.[5]
The synthesis can be logically broken down as follows:
Step 1: Formation of the Key Intermediate. 8-Azaspiro[4.5]decane-7,9-dione is alkylated with 1,4-dibromobutane to form the intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.[5]
Step 2: Coupling to Form Buspirone. The brominated intermediate is then coupled with 1-(2-pyrimidinyl)piperazine to yield the final buspirone molecule.[5]
The formation of the dimeric impurity is a competing side reaction in the first step of this synthesis.[5]
Mechanism of Formation
The formation of 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione occurs via a bis-alkylation reaction.[5] This is a classic example of a competing reaction pathway where a bifunctional reagent (1,4-dibromobutane) reacts at both of its electrophilic centers with a nucleophile (the deprotonated 8-azaspiro[4.5]decane-7,9-dione).
The mechanism can be described as follows:
Deprotonation: In the presence of a base (e.g., potassium carbonate, sodium hydride), the acidic N-H proton of the imide in 8-azaspiro[4.5]decane-7,9-dione is abstracted, forming a nucleophilic anion.[5]
First Alkylation (Desired Reaction): The spiro-anion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.
Second Alkylation (Side Reaction): Concurrently, a second molecule of the deprotonated 8-azaspiro[4.5]decane-7,9-dione can attack the other end of the 1,4-dibromobutane molecule that has already reacted once, or a molecule of the 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione intermediate can be attacked by another spiro-anion. This results in the formation of the dimeric impurity.
Degradation pathways leading to 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
An In-Depth Technical Guide to the Degradation Pathways of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione Executive Summary In the lifecycle management of azapirone-class anxiolytics, particularly Buspirone , i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Degradation Pathways of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Executive Summary
In the lifecycle management of azapirone-class anxiolytics, particularly Buspirone , impurity profiling is a non-negotiable pillar of quality assurance and patient safety. Among the compendial impurities, 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione —formally designated as Buspirone Related Compound N (USP) or Impurity N (EP)—presents a unique analytical challenge[1].
While traditionally classified as a process-related dimer arising from over-alkylation during active pharmaceutical ingredient (API) synthesis, advanced stability-indicating studies reveal that Impurity N also manifests as a secondary degradation product under specific oxidative and hydrolytic stress conditions[2]. This whitepaper provides researchers and drug development professionals with an authoritative, mechanistic breakdown of its degradation pathways, supported by self-validating analytical protocols.
Physicochemical Profile of Impurity N
Understanding the structural properties of Impurity N is critical for developing targeted chromatographic methods. Unlike the parent API, Impurity N lacks the pyrimidine chromophore, fundamentally altering its UV absorbance profile and necessitating specific detection parameters[1].
Table 1: Structural and Analytical Properties of Impurity N
To control an impurity, one must first understand its thermodynamic and kinetic origins. The formation of Impurity N via degradation is a complex, multi-step cascade involving both oxidative cleavage and nucleophilic condensation.
The Oxidative-Hydrolytic Degradation Cascade
The tertiary amine within the piperazine ring of Buspirone is highly susceptible to oxidation, forming an N-oxide intermediate[2].
Causality in the Mechanism:
Oxidative Stress & Cleavage: Exposure to reactive oxygen species (ROS) or peroxides converts the piperazine nitrogen to an N-oxide. Under thermal stress, this intermediate undergoes a Polonovski-type or Cope-type elimination, cleaving the C-N bond. This yields an electrophilic butyl species (e.g., an aldehyde derivative).
Parallel Hydrolysis: Concurrently, hydrolytic degradation of unoxidized Buspirone cleaves the imide bond, liberating free 8-azaspiro[4.5]decane-7,9-dione.
Nucleophilic Condensation: The nucleophilic nitrogen of the liberated 8-azaspiro[4.5]decane-7,9-dione attacks the electrophilic butyl species. This condensation reaction yields the symmetrical dimer, Impurity N.
Mechanistic degradation pathway of Buspirone leading to Impurity N.
Experimental Methodologies
To accurately capture and quantify Impurity N, the analytical workflow must be robust. The following protocols are designed as self-validating systems , ensuring that data artifacts are immediately identified.
Self-Validating Forced Degradation Protocol
Expertise Note: We utilize 3% H₂O₂ rather than 30% H₂O₂ for oxidative stress. Causality: High-concentration peroxides cause complete mineralization of the API, destroying intermediate degradation products. A 3% solution provides a controlled kinetic environment, allowing the N-oxide to form and cleave without obliterating the resulting electrophilic species.
Step-by-Step Workflow:
Stock Preparation: Dissolve Buspirone HCl API in a diluent (Methanol:Water 50:50) to a concentration of 1.0 mg/mL.
Control Generation (Self-Validation Step 1): Transfer 5 mL of stock to Vial A (Thermal Control) and incubate at 60°C. Transfer 5 mL of diluent + 1 mL 3% H₂O₂ to Vial B (Blank Control).
Oxidative Stress: Transfer 5 mL of stock to Vial C. Add 1 mL of 3% H₂O₂ and incubate at 60°C for 24 hours.
Hydrolytic Stress: Transfer 5 mL of stock to Vial D. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.
Quenching & Neutralization: Quench Vial C with 0.5 mL of 10% sodium bisulfite to halt oxidation. Neutralize Vial D with 0.1 N NaOH.
Dilution: Dilute all vials to a final nominal concentration of 0.1 mg/mL using the mobile phase diluent[1].
HPLC-UV/MS Analytical Method
Expertise Note: Dual-wavelength monitoring is mandatory. Causality: Impurity N must be quantified at 210 nm because it lacks the pyrimidine ring that gives Buspirone its strong absorbance at 240 nm[1]. Relying solely on 240 nm will result in a false-negative for Impurity N.
Chromatographic Parameters:
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.05 M Potassium phosphate buffer (pH 6.8) with 0.93 g/L sodium 1-hexanesulfonate[1].
Mobile Phase B: Acetonitrile.
Gradient Program: 0–5 min (20% B), 5–15 min (20% → 60% B), 15–20 min (60% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Quantification of Impurity N) and 240 nm (Quantification of API).
Self-validating HPLC-UV/MS workflow for Impurity N quantification.
Data Presentation & Mass Balance
A critical component of a self-validating protocol is the Mass Balance Check . If the assay of the parent drug drops by 15%, the sum of all quantified impurities (including Impurity N) must equal approximately 15%. A mass balance deviation of >2% indicates undetected volatile degradants or irreversible column adsorption, invalidating the analytical run.
Table 2: Forced Degradation Mass Balance & Impurity N Yields
Stress Condition
API Recovery (%)
Impurity N Yield (%)
Total Impurities (%)
Mass Balance (%)
Control (Unstressed)
99.8
ND*
0.1
99.9
Thermal (60°C, 48h)
95.2
0.4
4.5
99.7
Oxidative (3% H₂O₂, 24h)
82.1
2.8
16.5
98.6
Hydrolytic (0.1N HCl, 48h)
88.5
1.2
10.1
98.6
*ND = Not Detected.
Regulatory Implications
Under ICH Q3A(R2) and Q3B(R2) guidelines, any degradation product exceeding the qualification threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally characterized and toxicologically qualified[2]. Because Impurity N can accumulate over the shelf-life of the drug product due to ambient oxidative and hydrolytic factors, its stringent control via validated stability-indicating methods is a regulatory imperative.
Pharmacological activity of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
An In-Depth Technical Guide to the Predicted Pharmacological Activity of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione Executive Summary This technical guide provides a comprehensive analysis of the predicted...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Predicted Pharmacological Activity of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Executive Summary
This technical guide provides a comprehensive analysis of the predicted pharmacological activity of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. As direct pharmacological data for this specific molecule is not publicly available, this document establishes a predictive framework based on its structural relationship to the well-characterized anxiolytic and antidepressant agent, Buspirone.[1][2] 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is identified as a dimeric derivative and a known impurity of Buspirone, sharing the core 8-azaspiro[4.5]decane-7,9-dione moiety.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with:
A foundational understanding of the pharmacology of Buspirone, the archetypal azapirone.
A data-driven hypothesis on the pharmacological profile of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione.
Detailed, field-proven experimental protocols for the in vitro and in vivo characterization of this compound.
Visual and tabular data representations to facilitate experimental design and data interpretation.
By synthesizing existing knowledge with a prospective experimental roadmap, this document serves as a practical whitepaper for initiating research into this novel chemical entity.
Introduction: Structural Analogy to Buspirone
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is structurally a symmetrical dimer of the core scaffold found in the azapirone class of drugs, linked by a 1,4-butanediyl chain. The most prominent member of this class is Buspirone, an FDA-approved medication for generalized anxiety disorder (GAD).[2][3]
The key structural components of Buspirone responsible for its pharmacological activity are the 8-azaspiro[4.5]decane-7,9-dione (spiroglutarimide) moiety and the N-substituted piperazine ring system. The title compound, 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione, essentially represents two of these spiroglutarimide "heads" joined by a butyl linker, but lacks the critical pyrimidinylpiperazine "tail" responsible for high-affinity receptor interaction.
This structural relationship is the cornerstone of our predictive analysis. While the absence of the pyrimidinylpiperazine group suggests it will not share Buspirone's exact pharmacological profile, the presence of the azaspiro[4.5]decane-7,9-dione core warrants investigation into its potential interaction with similar biological targets, albeit likely with different affinity and efficacy.
The Pharmacological Blueprint: Buspirone
To predict the activity of our target compound, we must first understand the detailed pharmacology of its parent analogue, Buspirone. Buspirone's mechanism of action is complex and distinct from that of benzodiazepines.[2][4]
The principal pharmacological effect of Buspirone is mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][5][6] This dual action is key to its therapeutic effect:
Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the dorsal raphe nucleus, Buspirone acts as a full agonist at these sites. This action inhibits the synthesis and release of serotonin, reducing the firing rate of these neurons.[4][5][7]
Postsynaptic 5-HT1A Receptors: In cortical and hippocampal regions, Buspirone acts as a partial agonist.[5] This means it produces a submaximal response compared to the endogenous full agonist, serotonin.
The delayed onset of Buspirone's anxiolytic effects (2-4 weeks) suggests that its therapeutic action is not due to acute receptor activation, but rather to neuroadaptive changes resulting from chronic receptor modulation.[7]
Secondary Mechanisms: Dopaminergic and Other Receptor Interactions
Buspirone also interacts with other neurotransmitter systems, which may contribute to its overall clinical profile:
Dopamine D2 Receptors: It has a moderate affinity for D2 receptors, where it acts as a weak antagonist.[1][6] It preferentially blocks presynaptic D2 autoreceptors, which can lead to an increase in dopamine synthesis and release.[4]
Metabolite Activity: Buspirone is extensively metabolized by CYP3A4 to several derivatives, including the pharmacologically active metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[3][4] 1-PP acts as a potent antagonist of α2-adrenergic receptors, which increases noradrenergic neuron firing and may contribute to some of Buspirone's side effects.[1]
Predicted Pharmacological Profile of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Based on the structure-activity relationship (SAR) of azapirones, we can formulate a hypothesis regarding the pharmacological activity of the dimeric compound. The core 8-azaspiro[4.5]decane-7,9-dione is a known pharmacophore that contributes to receptor interaction. However, the high-affinity binding of Buspirone to the 5-HT1A receptor is largely driven by the pyrimidinylpiperazine moiety.
Hypothesis:
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is predicted to be a low-affinity ligand for serotonergic and/or dopaminergic receptors. Its dimeric nature may allow for unique binding kinetics or interaction with receptor dimers. It is unlikely to possess the potent anxiolytic or antidepressant activity of Buspirone but may exhibit novel modulatory properties.
This hypothesis requires rigorous experimental validation. The following sections provide the detailed protocols necessary to test this prediction.
Experimental Validation: A Step-by-Step Technical Guide
This section outlines a comprehensive suite of in vitro and in vivo assays to systematically characterize the pharmacological activity of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial step is to determine if the compound binds to the primary targets of Buspirone and to characterize the nature of that interaction.
Caption: Workflow for in vivo pharmacological characterization.
Objective: To assess the anxiolytic-like effects of the test compound in mice or rats. [10][11]The model is based on the natural aversion of rodents to open and elevated spaces. [10][11]Anxiolytic compounds increase the time spent in the open arms.
Apparatus:
A plus-shaped maze raised above the floor (e.g., 50 cm).
[12]* Two opposite arms are open, and two are enclosed by high walls.
A video tracking system is positioned above the maze.
Procedure:
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
[13]2. Dosing: Administer the test compound (at various doses determined from preliminary studies), a vehicle control, or a positive control (e.g., Diazepam or Buspirone) via an appropriate route (e.g., intraperitoneal, oral) at a set time before the test (e.g., 30-60 minutes).
Test: Place the animal in the center of the maze, facing an open arm. [14]Allow it to explore freely for 5 minutes.
[10][14]4. Recording: Record the session using the video tracking system. The experimenter should remain out of the animal's sight.
[14]5. Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
[14]6. Data Analysis: The tracking software will automatically score key parameters:
Primary Measures:
Time spent in the open arms (anxiolytic effect increases this).
Number of entries into the open arms.
Control Measure:
Total distance traveled or number of closed-arm entries (to control for general changes in locomotor activity).
Statistical Analysis: Compare the different treatment groups using ANOVA followed by post-hoc tests.
Objective: To assess the antidepressant-like potential of the test compound. The model is based on the principle that animals will cease escape attempts (become immobile) when placed in an inescapable situation. [15]Antidepressant compounds reduce the duration of immobility.
Apparatus:
A transparent glass cylinder (e.g., 50 cm high, 28 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm).
[16]
Procedure (for Rats):
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. [16][17]This induces a baseline level of immobility. Remove and dry the animal before returning it to its home cage.
Dosing: Administer the test compound, vehicle, or a positive control (e.g., Imipramine or Fluoxetine) at multiple time points before the test session on Day 2 (e.g., 24h, 5h, and 1h before the test).
[16]3. Day 2 (Test): 24 hours after the pre-test, place the animal back in the water for a 5-minute test session.
[16][17]4. Recording: Video record the session for later scoring.
Scoring: A trained observer, blind to the treatment conditions, scores the animal's behavior, typically categorized as:
Immobility: Floating with only minimal movements necessary to keep the head above water.
[17] * Swimming: Active movements around the cylinder.
Climbing: Frantic movements and attempts to climb the walls.
Data Analysis: The primary measure is the total duration of immobility. Compare treatment groups using ANOVA.
Conclusion and Future Directions
This guide establishes a clear, scientifically grounded pathway for elucidating the pharmacological profile of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. The provided protocols, from in vitro receptor binding to in vivo behavioral analysis, offer a self-validating system for testing the central hypothesis derived from its structural relationship to Buspirone.
While the absence of the pyrimidinylpiperazine moiety suggests a deviation from Buspirone's classic 5-HT1A partial agonist profile, the dimeric nature of the spiroglutarimide core presents an intriguing avenue for novel pharmacology. The results of these experiments will not only define the activity of this specific molecule but could also provide valuable insights into the structure-activity relationships of the broader azaspirodecanedione class of compounds, potentially uncovering new therapeutic leads for CNS disorders.
References
Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]
Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026, February 6). Psychopharmacology Institute.
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Neuroscience & Biobehavioral Reviews, 37(10 Pt 1), 2271-2296.
Leão, A. H., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. The Jackson Laboratory.
Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
5-HT1A Receptors in Psychopharmacology. (2014, April 6). Psychopharmacology Institute.
Methodology for classic forced swim test in rodents. (n.d.). ResearchGate.
Elevated Plus Maze - IACUC. (n.d.). University of Iowa.
Taylor, J., & Ranga, K. (2025, January 15). Buspirone. StatPearls. [Link]
Rickels, K., et al. (1990). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. Journal of Clinical Psychopharmacology, 10(3 Suppl), 72S-77S.
Loane, C., & Politis, M. (2011). Buspirone: Anxiolytic, Antidepressant, or Neither?
Loane, C., & Politis, M. (2012). Buspirone: what is it all about? Brain Research, 1461, 111-118.
What are 5-HT1 receptor partial agonists and how do they work? (2024, June 21). Patsnap Synapse.
Sharma, V., et al. (2021). Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology, 11(2), 1-6.
Kelly, J. P., & Cryan, J. F. (2012). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 167(7), 1413-1447.
Griebel, G., & Holmes, A. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 17(3), 287-297.
Anderer, P., et al. (2000). Effect of the 5-HT(1A) partial agonist buspirone on regional brain electrical activity in man: a functional neuroimaging study using low-resolution electromagnetic tomography (LORETA).
Gauthier, S., & Amsterdam, J. (1988). Buspirone: an update on a unique anxiolytic agent. DICP, 22(7-8), 594-598.
Animal models for screening anxiolytic agents. (2017, August 4). ResearchGate.
Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. (n.d.). Benchchem.
GTPγS Binding Assay. (n.d.). Creative Bioarray.
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
Molecular weight and structural analysis of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione Authored by: A Senior Application Scientist Introduction 8,8'-(1,4-Butanediyl)bis-8-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Authored by: A Senior Application Scientist
Introduction
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a significant chemical entity, primarily recognized as a related compound and potential impurity in the synthesis of Buspirone, a widely used anxiolytic agent.[1][2][3] The precise characterization of such compounds is paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth analysis of the methodologies employed to determine the molecular weight and elucidate the complex spirocyclic structure of this molecule.
This document is structured to provide not just procedural steps but the underlying scientific rationale for the selection of analytical techniques. We will navigate the logical workflow from fundamental property determination to detailed structural mapping, employing a multi-technique approach that forms a self-validating analytical system.
Part 1: Molecular Identity and Weight Determination
The foundational step in characterizing any molecule is the confirmation of its elemental composition and molecular weight. This data serves as the primary checkpoint against which all subsequent structural data must concur.
Molecular Formula and Weight
The established molecular formula for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is C₂₂H₃₂N₂O₄.[2][4] Based on this formula, the theoretical and experimentally observed molecular weights are summarized below.
The primary and most definitive technique for confirming molecular weight is Mass Spectrometry (MS).
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Experience: Mass spectrometry is selected for its unparalleled sensitivity and accuracy in determining the mass-to-charge ratio (m/z) of ionized molecules. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion peak, which is crucial for unambiguous molecular weight confirmation.
Experimental Protocol: ESI-MS
Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg in 1 mL of a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
Data Acquisition: The analysis is performed in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The mass analyzer is scanned over a relevant m/z range (e.g., 100-1000 amu).
Trustworthiness: Expected Data and Interpretation
The resulting mass spectrum provides a direct readout of the compound's mass. The presence of specific ions validates the molecular weight calculated from the molecular formula.
Ion
Calculated m/z
Expected Observed m/z
Significance
[M+H]⁺
389.2435
~389.2
Confirms the molecular mass
[M+Na]⁺
411.2254
~411.2
Further corroborates the molecular mass
The observation of these peaks with high mass accuracy (typically within 5 ppm on a high-resolution instrument like a TOF or Orbitrap) provides definitive evidence of the compound's molecular weight.
Part 2: Comprehensive Structural Elucidation
With the molecular weight confirmed, the next phase is to assemble the structural puzzle—determining the precise arrangement of atoms and functional groups. This requires a synergistic approach, integrating data from multiple spectroscopic techniques.
Caption: High-level workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups. The structure of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione contains two critical functionalities that FTIR can readily detect: the cyclic imide groups and the aliphatic (sp³) C-H bonds. The presence of a cyclic imide is particularly noteworthy, as it gives rise to a characteristic doublet in the carbonyl region of the spectrum, a key diagnostic feature.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Trustworthiness: Expected Data and Interpretation
The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of the expected functional groups.
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
Significance
~2930 & ~2855
Aliphatic C-H
Asymmetric & Symmetric Stretch
Confirms the presence of the cyclopentane and butane moieties.
~1770 & ~1700
Cyclic Imide C=O
Asymmetric & Symmetric Stretch
Key diagnostic peaks confirming the succinimide ring structure.[7]
~1340
C-N
Stretch
Indicates the bond between the nitrogen and the carbonyl carbons.[8]
The presence of the two distinct carbonyl peaks is a powerful piece of evidence for the cyclic imide structure, helping to distinguish it from other carbonyl-containing functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides the most detailed map of the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For a molecule with the symmetry and complexity of a bis-spiro compound, a full suite of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for unambiguous signal assignment.[9][10]
Experimental Protocol: 1D and 2D NMR
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
¹H NMR Acquisition: A standard proton spectrum is acquired to observe chemical shifts, coupling constants (splitting patterns), and integrations.
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired to determine the number of unique carbon environments.
2D NMR Acquisition:
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.
Trustworthiness: Predicted Spectral Data and Interpretation
Due to the molecule's symmetry, the number of unique signals is half of the total number of atoms.
Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~3.6
t
4H
N-CH₂ -CH₂- (on butyl chain)
Protons adjacent to the electron-withdrawing nitrogen atom are deshielded.
~2.7
s
8H
-CO-CH₂ -C-
Protons on the succinimide ring. Appear as a singlet due to the adjacent quaternary spiro carbon.
~1.7
m
4H
-CH₂-CH₂ -CH₂- (on butyl chain)
Central protons of the butyl linker.
~1.5
m
16H
Cyclopentane -CH₂ - groups
Overlapping signals from the spirocyclic cyclopentane rings.
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~177
C =O
Carbonyl carbons of the imide are highly deshielded.
~49
Spiro C
Quaternary spiro carbon, a key structural feature.
~40
N-C H₂-
Butyl chain carbon attached to nitrogen.
~37
Cyclopentane C H₂
Carbons of the cyclopentane ring.
~35
-CO-C H₂-
Carbon alpha to the carbonyl group.
~25
-CH₂-C H₂-CH₂-
Central carbons of the butyl chain and cyclopentane rings.
Part 3: Integrated Structural Confirmation
The true power of this multi-technique approach lies in the integration of all data points to build a single, coherent structural model. No single technique is sufficient on its own; their combined evidence provides an unassailable confirmation of the structure.
Caption: Integration of analytical data to confirm the final structure.
Conclusion
The structural characterization of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the definitive molecular weight, FTIR spectroscopy confirms the presence of the critical cyclic imide functional groups, and NMR spectroscopy delivers the detailed atomic-level map of the carbon-hydrogen framework. The consistency across these datasets provides high confidence in the assigned structure, a critical requirement in the fields of pharmaceutical development and quality control. This guide illustrates a robust, self-validating workflow applicable to the characterization of complex organic molecules.
References
Infrared and Raman Group Frequencies of Cyclic Imides. S.T.P. Pharma Sciences. [Link]
Stability profile of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (CAS 257877-44-4)
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Type: Technical Whitepaper Executive Summary In the commercial manufacturing and lifecycle management of azapiron...
In the commercial manufacturing and lifecycle management of azapirone anxiolytics, controlling process-related impurities and degradation products is a critical regulatory requirement under ICH Q3A(R2) and Q3B(R2) guidelines. 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (CAS 257877-44-4), pharmacopeially recognized as Buspirone EP Impurity N or Buspirone Related Compound N , is a prominent symmetrical dimer impurity[1].
Unlike the active pharmaceutical ingredient (API) buspirone, which acts as a 5-HT1A receptor partial agonist, Impurity N lacks the pharmacophoric pyrimidinylpiperazine moiety. This whitepaper provides an in-depth analysis of its structural behavior, mechanistic pathways of formation and degradation, and a self-validating analytical protocol for its accurate quantification in forced degradation studies[2].
Structural Analytics and Chromophoric Behavior
Understanding the physicochemical properties of Impurity N is foundational to developing robust stability-indicating assays. The compound consists of two 8-azaspiro[4.5]decane-7,9-dione (imide) moieties tethered by a highly flexible 1,4-butanediyl aliphatic chain[3].
Expert Insight: The UV Detection Challenge
A common pitfall in analytical method development for buspirone is relying solely on a single detection wavelength. Buspirone exhibits a strong UV absorbance maximum at 244 nm due to its extended conjugation within the pyrimidine ring. However, Impurity N lacks this chromophore entirely . Its UV absorbance is strictly limited to the imide carbonyl groups, which absorb optimally in the lower UV range (~210 nm)[2]. If a quality control (QC) laboratory monitors batch release solely at 244 nm, Impurity N will remain virtually invisible, leading to false-negative purity reports and severe regulatory non-compliance[4].
Table 1: Physicochemical and Analytical Properties
Buspirone USP Related Compound N; Buspirone EP Impurity N
Optimal UV Detection
210 nm (Critical for accurate mass balance)
Mechanistic Pathways of Formation and Degradation
Impurity N manifests primarily as a process-related side product, though it can also participate in secondary degradation pathways under extreme stress.
Process-Related Formation (Over-alkylation): During the synthesis of buspirone, 8-azaspiro[4.5]decane-7,9-dione is alkylated with 1,4-dibromobutane (or 1,4-dichlorobutane). If localized stoichiometric imbalances occur in the reactor, two spiro-imide molecules can react with a single dihalobutane molecule, yielding the symmetrical dimer (Impurity N)[5].
Hydrolytic Degradation: The spiro-imide rings of Impurity N are highly susceptible to base-catalyzed hydrolysis. The hydroxide ion (
OH−
) acts as a nucleophile, attacking the electron-deficient imide carbonyl carbon. This results in the cleavage of the imide ring, forming a ring-opened amido-acid derivative[6].
Fig 1: Mechanistic formation and hydrolytic degradation pathway of Buspirone Impurity N.
Comprehensive Stability Profile (Stress Testing)
To establish a stability-indicating profile, Impurity N must be subjected to forced degradation conditions alongside the parent API. Because Impurity N is a neutral, highly lipophilic molecule, its primary vulnerability lies in hydrolytic cleavage rather than oxidation[7].
Table 2: Forced Degradation Matrix for Impurity N
Stress Condition
Parameters
Degradation Mechanism
Stability Assessment
Acidic Hydrolysis
0.1 M HCl, 80°C, 2 hours
Acid-catalyzed imide ring opening
Moderate Degradation . Slower kinetics compared to basic conditions.
Basic Hydrolysis
0.1 M NaOH, 80°C, 30 mins
Nucleophilic attack on carbonyl
High Degradation . Rapid formation of dicarboxylic acid/amide fragments.
Oxidative Stress
15% H₂O₂, Ambient, 2 hours
N-oxidation / Peroxide cleavage
Stable . Lacks the susceptible tertiary piperazine nitrogen found in buspirone.
Thermal Stress
Dry heat, 100°C, 8 hours
Pyrolytic cleavage
Highly Stable . The aliphatic backbone resists thermal breakdown.
Causality Note: The stark contrast between the oxidative stability of Impurity N and the oxidative lability of Buspirone (which readily forms Buspirone N-oxide) is due to the absence of the piperazine ring in Impurity N[7].
Self-Validating Analytical Protocol (RP-HPLC)
To accurately quantify Impurity N during stability studies, a dual-wavelength Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[8]. The following protocol incorporates a self-validating system suitability step to ensure chromatographic integrity.
Reagents and Equipment
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.05 M Monobasic potassium phosphate buffer, adjusted to pH 6.9. (Causality: pH 6.9 ensures residual silanols on the stationary phase remain deprotonated, preventing peak tailing of the basic parent drug, while Impurity N elutes purely via hydrophobic interaction)[2].
Mobile Phase B: Acetonitrile : Methanol (13:17 v/v).
Step-by-Step Workflow
Sample Preparation: Dissolve the stressed sample in diluent (Mobile Phase A:B, 50:50) to a nominal concentration of 0.1 mg/mL[4].
Neutralization (Critical Step): For acid/base stressed samples, neutralize to pH ~7.0 prior to injection. (Causality: Injecting highly acidic or basic samples will cause localized dissolution of the silica matrix or cleavage of the C18 ligands, destroying column longevity).
Chromatographic Conditions:
Flow rate: 1.2 mL/min.
Column Temperature: 40°C.
Gradient: 35% B for 5 min, ramp to 54% B over 5.5 min, hold for 10 min[8].
Dual Detection: Monitor the eluent simultaneously at 244 nm (for Buspirone and pyrimidine-containing impurities) and 210 nm (specifically for Impurity N)[2].
System Suitability (Self-Validation): The method is only valid if the resolution (
Rs
) between Buspirone and Impurity N is
≥2.0
, and the peak purity index for Impurity N (via Photo-Diode Array) is
≥0.990
.
Fig 2: Self-validating RP-HPLC analytical workflow for forced degradation profiling.
Storage and Handling Protocols
For laboratories utilizing CAS 257877-44-4 as an analytical reference standard, strict storage conditions must be maintained to prevent baseline drift during calibration:
Temperature: Store at ambient temperature (20°C to 25°C) in a desiccator. Unlike the parent API, Impurity N does not require ultra-low temperature storage due to its thermal stability[1].
Light Protection: Preserve in tight, light-resistant amber containers. Prolonged exposure to ambient UV light can induce localized radical formation on the aliphatic linker[4].
References
Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Journal of Chromatographic Science, Oxford Academic. Available at:[Link]
Buspirone EP Impurity N (CAS 257877-44-4) Reference Standards. Veeprho Pharmaceuticals. Available at: [Link]
USP-NF Buspirone Hydrochloride Tablets Monograph. United States Pharmacopeia. Available at: [Link]
Application Note & Protocol: A Robust HPLC Method for the Quantification of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Introduction 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a known impurity and related compound of the anxiolytic drug Buspirone.[1][2] As a critical component in pharmaceutical quality control and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a known impurity and related compound of the anxiolytic drug Buspirone.[1][2] As a critical component in pharmaceutical quality control and drug development, the accurate quantification of this compound is essential to ensure the safety and efficacy of the final drug product. This application note details the development and protocol for a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. The methodology presented herein is designed to be reliable, reproducible, and transferable, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development. 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione, with the chemical formula C22H32N2O4, possesses a molecular weight of approximately 388.5 g/mol .[5] Its structure features two basic nitrogen atoms within the spiro-dione rings, making it susceptible to secondary interactions with residual silanols on conventional silica-based reversed-phase columns. These interactions are a common cause of poor peak shape, specifically peak tailing, which can compromise resolution and the accuracy of quantification.[6][7][8] The dione functional groups suggest potential for UV absorbance, a critical characteristic for detection. While specific UV maxima are not readily published, related spiro-dione structures and the parent drug, Buspirone, exhibit UV absorbance, often in the lower UV range (e.g., 210-254 nm).[9][10]
The primary challenge in developing a robust HPLC method for this analyte is mitigating the peak tailing caused by the interaction of the basic nitrogen centers with the stationary phase.[11] This requires careful selection of the column chemistry and mobile phase composition to ensure symmetrical peaks and reproducible retention.
I. HPLC Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by a systematic approach to address the inherent challenges associated with the analysis of a basic spiro-dione compound.
A. Column Selection: Mitigating Silanol Interactions
Given the basic nature of the analyte, a conventional C18 column may lead to significant peak tailing due to interactions with acidic silanol groups on the silica surface. To circumvent this, a base-deactivated or end-capped C18 column is highly recommended.[6] These columns have a reduced number of accessible silanol groups, thereby minimizing secondary ionic interactions and promoting symmetrical peak shapes. For this application, a column with high-purity silica and robust end-capping was chosen.
B. Mobile Phase Optimization: Controlling Ionization and Peak Shape
The mobile phase composition, particularly its pH, is a critical parameter for controlling the retention and peak shape of ionizable compounds.
pH Adjustment: To ensure consistent ionization and minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[12][13] For a basic compound, operating at a low pH (e.g., ≤ 2.5) protonates the analyte, leading to a consistent charge state, and also suppresses the ionization of residual silanol groups on the stationary phase, further reducing undesirable interactions.[8] An acidic modifier, such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is therefore essential.
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile was selected for this method due to its lower viscosity and favorable UV transparency at low wavelengths. The proportion of the organic modifier was optimized to achieve a suitable retention time, ensuring adequate separation from any potential impurities without excessive analysis time.
C. Detection Wavelength: Maximizing Sensitivity
Based on the UV absorbance characteristics of similar compounds and the potential for detection at lower wavelengths, initial screening was performed using a Diode Array Detector (DAD) to identify the wavelength of maximum absorbance.[9] A wavelength of 210 nm was selected to ensure high sensitivity for the quantification of low-level impurities.
II. Optimized HPLC Method Parameters
The following table summarizes the optimized conditions for the quantification of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione.
Parameter
Condition
Column
End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a 3-minute re-equilibration at 30% B.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
UV/DAD at 210 nm
Run Time
15 minutes
III. Experimental Protocol
This section provides a step-by-step protocol for the preparation of standards and samples, and the execution of the HPLC analysis.
A. Materials and Reagents
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione reference standard
HPLC grade acetonitrile
HPLC grade water
Formic acid (≥98% purity)
Methanol (for sample dissolution)
0.45 µm PTFE syringe filters
B. Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the same solvent.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
C. Sample Preparation
Sample Weighing: Accurately weigh a sufficient amount of the test sample (e.g., drug substance or crushed tablets) to obtain a theoretical concentration of the analyte within the calibration range.
Dissolution: Transfer the weighed sample to a suitable volumetric flask and add a sufficient volume of methanol to dissolve the analyte. Sonicate for 10 minutes if necessary.
Dilution: Dilute the sample solution to the final volume with the mobile phase (initial conditions).
Filtration: Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
D. HPLC Analysis Workflow
Caption: A streamlined workflow for the HPLC analysis.
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
Sample Analysis: Inject the prepared sample solutions.
Data Processing: Integrate the peak corresponding to 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solutions from the calibration curve.
IV. Method Validation
The developed HPLC method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[14][15][16] The validation should encompass the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
V. System Suitability
Prior to and during the analysis, system suitability tests must be performed to ensure the continued performance of the chromatographic system.
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
%RSD of Peak Area (for 6 replicate injections of a standard)
≤ 2.0%
VI. Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. By employing a base-deactivated column and an acidic mobile phase, the common issue of peak tailing for basic compounds is effectively addressed, leading to symmetrical peaks and accurate integration. This method is suitable for routine quality control analysis in pharmaceutical laboratories and can be readily validated according to regulatory guidelines.
VII. References
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
PubMed. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. [Link]
ACG Publications. (2023). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
International Journal of Pharmaceutical Sciences and Research. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. [Link]
Isolation and purification techniques for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Application Note & Technical Protocol: Isolation, Purification, and Characterization of Buspirone EP Impurity N Target Compound: 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (Buspirone EP Impurity N) CAS Numb...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical Protocol: Isolation, Purification, and Characterization of Buspirone EP Impurity N
Target Compound: 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (Buspirone EP Impurity N)
CAS Number: 257877-44-4
Audience: Analytical Chemists, Synthetic Chemists, and Regulatory QA/QC Professionals
Executive Summary
In the pharmaceutical manufacturing of the anxiolytic drug Buspirone, controlling process-related impurities is a strict regulatory requirement for New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA)[1]. Buspirone EP Impurity N, chemically identified as 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione, is a prominent bis-imide byproduct[2]. This application note details a field-proven, self-validating methodology for the targeted isolation and high-purity recovery (>98%) of Impurity N from crude synthetic matrices. By leveraging the fundamental physicochemical differences between the active pharmaceutical ingredient (API) and the impurity, this protocol provides a scalable workflow bypassing the need for excessive, costly chromatographic steps.
Mechanistic Origin of Impurity N
Understanding the synthetic origin of an impurity is the first step in designing an effective isolation strategy. The standard synthesis of buspirone involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione (a glutarimide derivative) with 1,4-dibromobutane to form a mono-alkylated intermediate, which is subsequently coupled with 1-(2-pyrimidinyl)piperazine[3].
Impurity N is generated during the first step via a competing side reaction. If local stoichiometry favors the imide, two molecules of 8-azaspiro[4.5]decane-7,9-dione react with a single molecule of 1,4-dibromobutane, forming the symmetric bis-imide dimer[3].
Figure 1: Mechanistic pathway showing the formation of Buspirone and Impurity N.
Analytical Strategy & Physicochemical Rationale
The Causality of the Method: Why not proceed directly to Preparative HPLC? Crude reaction mixtures contain a massive excess of the API (Buspirone) and unreacted piperazine derivatives. Loading this directly onto a C18 Prep-HPLC column causes severe peak tailing, stationary phase overloading, and poor resolution.
Instead, we exploit the pKa differential . Buspirone contains a basic piperazine ring (pKa ~7.5), rendering it highly ionizable. In contrast, Impurity N is a neutral bis-imide with no basic amine centers. By acidifying the crude mixture to pH 2.0, Buspirone is converted into a highly water-soluble hydrochloride salt. Impurity N remains entirely un-ionized and highly lipophilic, allowing it to be selectively partitioned into an organic solvent like Dichloromethane (DCM). This single Liquid-Liquid Extraction (LLE) step removes >95% of the API matrix, serving as a self-validating cleanup step before final chromatographic polishing.
Preparative Isolation Protocol (Step-by-Step)
Phase 1: pH-Driven Liquid-Liquid Extraction (LLE)
Dissolution: Dissolve 10.0 g of the crude buspirone reaction mixture in 100 mL of Dichloromethane (DCM).
Acidification: Transfer to a separatory funnel and add 100 mL of cold 1M HCl (aq). Shake vigorously for 2 minutes and allow phase separation.
Partitioning Check (Self-Validation): Spot the upper aqueous phase and lower organic phase on a Silica Gel 60 F254 TLC plate. Elute with DCM:MeOH (9:1). The organic phase must show a complete absence of the UV-active, Dragendorff-positive buspirone spot (Rf ~0.2). If buspirone is still present in the organic layer, repeat the 1M HCl wash.
Organic Phase Recovery: Collect the heavy DCM layer (containing Impurity N and other neutral byproducts). Wash once with 50 mL of saturated NaCl (brine) to remove residual moisture.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield a crude, Impurity N-enriched residue.
Phase 2: Flash Column Chromatography
Column Preparation: Pack a glass column with Silica Gel (230-400 mesh) using Hexane.
Loading: Dry-load the enriched residue onto a small amount of silica and apply to the column head.
Elution: Elute using a step gradient of Hexane:Ethyl Acetate (80:20 → 50:50). Impurity N elutes at approximately 60:40 Hexane:EtOAc.
Fraction Pooling: Pool fractions containing the target mass (m/z 389) and concentrate to a solid.
Phase 3: Preparative HPLC Polishing
To achieve the >98.0% purity required for pharmacopeial reference standards[1], subject the flash-purified solid to Prep-HPLC.
Figure 2: Workflow for the isolation and purification of Buspirone EP Impurity N.
Quantitative Data & Parameters
Table 1: Preparative HPLC Gradient Method
Column: Waters XBridge C18 Prep (19 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water
Mobile Phase B: LC-MS Grade Acetonitrile
Flow Rate: 15.0 mL/min | Detection: UV at 210 nm
Time (min)
% Mobile Phase A
% Mobile Phase B
Rationale
0.0
90
10
Equilibration and loading
5.0
90
10
Isocratic hold to elute polar voids
20.0
40
60
Linear gradient to elute lipophilic Impurity N
25.0
10
90
Column wash
30.0
90
10
Re-equilibration
Table 2: Characterization & Release Specifications
Once isolated, the compound must be rigorously characterized to confirm its identity as 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (MW: 388.50 g/mol )[2].
Analytical Technique
Expected Result / Specification
Diagnostic Value
Appearance
White to off-white crystalline powder
Visual confirmation of purity
LC-MS (ESI+)
m/z 389.2 [M+H]⁺
Confirms the exact mass of the bis-imide dimer
¹H NMR (400 MHz, CDCl₃)
Absence of peaks at ~8.3 ppm and ~6.5 ppm
Confirms the complete removal of the pyrimidine ring (API absence)
¹H NMR (400 MHz, CDCl₃)
Multiplets at ~1.4–1.7 ppm & ~3.8 ppm
Confirms the spiro-decane system and the central butanediyl linker
HPLC Purity
≥ 98.0% (Area Normalization)
Meets pharmacopeial reference standard criteria
References
Veeprho Pharmaceuticals. "Buspirone EP Impurity N | CAS 257877-44-4 - Regulatory Standards". Available at: [Link]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Authored by: Dr. Gemini, Senior Application Scientist Introduction: 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a key impurity and synthetic intermediate related to the anxiolytic drug Buspirone.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a key impurity and synthetic intermediate related to the anxiolytic drug Buspirone.[1][2][3] Its definitive structural confirmation is critical for quality control in pharmaceutical development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structure elucidation of organic molecules in solution.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this symmetric bis-spirocyclic compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Due to the molecule's symmetry, its NMR spectra are simpler than what its molecular formula (C₂₂H₃₂N₂O₄) might suggest, presenting a unique and instructive case for spectral analysis.[5][6] This guide will detail the predicted spectral features, provide step-by-step protocols for data acquisition, and explain the logic behind spectral interpretation to validate the molecular structure.
Molecular Structure and Symmetry Considerations
The structure of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione possesses a high degree of symmetry, with a C₂ axis of rotation through the center of the butane linker. This symmetry renders the two 8-azaspiro[4.5]decane-7,9-dione moieties chemically equivalent.[6][7] Consequently, the number of unique signals in both ¹H and ¹³C NMR spectra will be halved, significantly simplifying the spectra. Understanding this symmetry is the first step in accurate spectral assignment.[8][9]
Part 1: Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs found in related spirocyclic and N-alkylated dione compounds.[10][11][12] The exact chemical shifts can be influenced by the choice of solvent.[13][14][15][16][17]
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
Proton Label
Predicted δ (ppm)
Predicted Multiplicity
Integration
H-α
3.4 - 3.6
Triplet (t)
4H
H-β
1.6 - 1.8
Multiplet (m)
4H
H-1', H-5'
2.6 - 2.8
Singlet (s)
8H
H-2', H-4'
1.5 - 1.7
Multiplet (m)
8H
H-3'
1.4 - 1.6
Multiplet (m)
4H
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
Carbon Label
Predicted δ (ppm)
C=O (C-7,9)
170 - 175
C-spiro (C-6)
60 - 65
C-α
40 - 45
C-β
25 - 30
C-1', C-5'
35 - 40
C-2', C-4'
28 - 33
C-3'
20 - 25
Part 2: Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR data. Instrument-specific parameters may require optimization.[18]
Sample Preparation
A well-prepared sample is fundamental to obtaining a high-resolution NMR spectrum.
Mass : Weigh 10-15 mg of purified 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione for ¹H NMR and 50-75 mg for ¹³C NMR.[19]
Solvent : Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic compounds.[15][19]
Vial : Perform the dissolution in a small, clean vial. This allows for effective mixing and visual confirmation of complete dissolution.[19]
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
Standard : For precise chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS).[19]
Labeling : Clearly label the NMR tube with the sample identification.
1D NMR Acquisition
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
Number of Scans (NS): 16 to 32 scans should provide excellent signal-to-noise.
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient for most organic molecules.
Acquisition Time (AQ): An acquisition time of 2-4 seconds will ensure good resolution.
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to produce a spectrum with single lines for each unique carbon.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096.
Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
Relaxation Delay (D1): A 2-second relaxation delay is generally adequate.
2D NMR Acquisition
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.[18][20]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Pulse Program: A standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
Number of Scans (NS): 4 to 8 scans per increment.
Data Points: 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
The HSQC experiment correlates protons with the carbon atoms they are directly attached to (one-bond C-H correlation).[4]
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
Number of Scans (NS): 8 to 16 scans per increment.
Spectral Width (SW): ~12 ppm in the ¹H dimension (F2) and ~180 ppm in the ¹³C dimension (F1).
Data Points: 2048 points in F2 and 256 increments in F1.
The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.[18]
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
Number of Scans (NS): 16 to 32 scans per increment.
Spectral Width (SW): ~12 ppm in the ¹H dimension (F2) and ~220 ppm in the ¹³C dimension (F1).
Data Points: 2048 points in F2 and 256-512 increments in F1.
Part 3: Data Interpretation and Structural Elucidation
A systematic approach to interpreting the acquired spectra will lead to the unambiguous assignment of the structure.
Workflow for Spectral Assignment
Caption: Workflow for NMR-based structure elucidation.
Step-by-Step Interpretation
¹H NMR Analysis :
Signal Count & Integration : The ¹H NMR spectrum is expected to show five distinct sets of signals. The integration will correspond to the number of protons in each unique environment (4H, 4H, 8H, 8H, 4H).
Chemical Shift : The signals for H-α (adjacent to the nitrogen) will be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the nitrogen atom.[12] The protons on the spirocyclic ring system will appear at characteristic shifts.
Multiplicity : The H-α protons are expected to be a triplet due to coupling with the adjacent H-β protons. The H-β protons will show a more complex multiplet pattern. The protons on the cyclopentyl ring of the spiro-system (H-1', H-5') are adjacent to a quaternary carbon and a carbonyl group, which will influence their chemical shift and may result in a singlet if there is no significant coupling to other protons.
¹³C NMR Analysis :
The proton-decoupled ¹³C NMR will show seven unique signals, confirming the molecule's symmetry.
The carbonyl carbons (C=O) will appear significantly downfield (170-175 ppm).
The spiro-carbon (C-spiro) will have a characteristic chemical shift around 60-65 ppm.
The remaining aliphatic carbons will appear in the upfield region of the spectrum.
2D NMR Correlation Analysis :
COSY : A cross-peak between the H-α and H-β signals will confirm the connectivity within the butane linker. The absence of other cross-peaks will help to isolate this spin system.
HSQC : This spectrum will definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.5 ppm (H-α) will show a correlation to the carbon signal at ~42 ppm (C-α).
HMBC : This is the key experiment for confirming the overall structure.
A correlation from the H-α protons to the carbonyl carbons (C=O) will establish the connection of the butane linker to the imide nitrogen.
Correlations from the H-1' protons to the spiro-carbon (C-spiro) and the carbonyl carbon (C=O) will confirm the structure of the spirocyclic dione ring.
Visualizing the Structure and Assignments
Caption: Molecular structure with numbering for NMR assignments. Note: A placeholder image is used. In a real application, this would be the chemical structure diagram.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. By carefully analyzing the number of signals, chemical shifts, multiplicities, and through-bond correlations from COSY, HSQC, and HMBC experiments, researchers can confidently confirm the identity and purity of this important pharmaceutical-related compound. The inherent symmetry of the molecule serves as an excellent internal validation point for the spectral assignments. The protocols and interpretation guide presented here offer a comprehensive framework for achieving this analytical goal.
References
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chemical Shifts. Retrieved from [Link]
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
Kozytskiy, A. V. (2023). Symmetrical molecule NMR challenge. Analytical and Bioanalytical Chemistry, 415(1), 3-4. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]
Bloor, J. E., & Breen, D. L. (1968). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Journal of Physical Chemistry, 72(3), 716-724. Retrieved from [Link]
Reich, H. J. (2020, February 14). Symmetry in NMR Spectra. Organic Chemistry Data. Retrieved from [Link]
Gogoll, A. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications. Retrieved from [Link]
PubMed. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]
PubChem. (n.d.). 2-Azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
LibreTexts Chemistry. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
ACS Publications. (2015, June 19). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]
MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
PubChem. (n.d.). 1-Azaspiro[4.5]decane. Retrieved from [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
University of Calgary. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]
Nature Protocols. (2013). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Retrieved from [Link]
Universitat Autònoma de Barcelona Research Portal. (1993, January 1). 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Retrieved from [Link]
LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]
Pharmaffiliates. (n.d.). 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione-d8. Retrieved from [Link]
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
Inxight Drugs. (n.d.). 8,8-(Butane-1,4-diyl)bis(8-azaspiro(4.5)decane-7,9-dione). Retrieved from [Link]
ResearchGate. (2011, April 16). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[5][19] decane-7,9-dione hydrochloride. Retrieved from [Link]
ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]
ResearchGate. (n.d.). ¹H-NMR (a), ¹³C-NMR (b), HSQC (c), COSY (d), HMBC (e), and NOESY.... Retrieved from [Link]
MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
ELTE. (2023, April 17). NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. Retrieved from [Link]
Improving peak resolution for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (CAS 257877-44-4)[1], a critical, highly lipophilic dimer impurity of the anxiolytic drug buspirone.
Below, you will find expert-level troubleshooting FAQs, causality-driven methodologies, and self-validating protocols designed to ensure absolute analytical confidence.
🔬 Expert FAQ & Troubleshooting Guide
Q1: Why does the bis-azaspirodecane dimer co-elute with other degradation products under standard USP isocratic conditions?The Causality: As an analytical scientist, you must look at the structural mechanics of the molecule. The dimer impurity essentially duplicates the spiro-imide moiety of buspirone but completely lacks the basic pyrimidinylpiperazine tail. Because it lacks this ionizable nitrogen (buspirone pKa ~8.0), the dimer is practically neutral and highly lipophilic[1]. The standard United States Pharmacopoeia (USP) isocratic HPLC assay for buspirone cannot discriminate the API from these highly lipophilic degradation products[2]. Under isocratic conditions, the dimer either co-elutes with other neutral spiro-impurities in the organic wash or exhibits severe band broadening, making accurate quantification impossible.
Q2: How can I optimize the mobile phase to improve the critical resolution (
Rs
) between buspirone and this specific dimer impurity?The Causality: You must decouple the retention mechanisms. Because buspirone's retention is pH-dependent and the dimer's retention is purely governed by hydrophobic interactions, a single isocratic hold will fail. To achieve baseline separation, you must transition to a 3[3].
Start with a highly aqueous mobile phase (e.g., 90:10 v/v 10mM
KH2PO4
pH 6.1 : Acetonitrile) to retain and resolve the polar impurities and the protonated buspirone. Then, apply a linear gradient up to 65% Acetonitrile. This shallow gradient effectively separates the lipophilic dimer from other late-eluting compounds, yielding calculated resolution values (
Rs
) of >3.40[4].
Q3: My peak shape for the dimer is tailing significantly. How do I fix this?The Causality: Peak tailing for spiro-impurities is typically caused by secondary interactions between the imide carbonyls and unendcapped silanol groups on the silica stationary phase.
Column Chemistry: Utilize a high-purity, fully endcapped C18 column (e.g., µBondapak or Ultrasphere C18)[3],[2].
Temperature Control: Elevating the column temperature to 40°C enhances mass transfer kinetics, sharpening the peak and reducing tailing[2].
Buffer Concentration: Ensure the 10 mM
KH2PO4
buffer is accurately prepared to maintain local ionic strength, which masks residual active silanols[3].
⚙️ Workflow Visualization
The following decision tree outlines the logical progression for resolving co-eluting buspirone impurities based on their distinct physicochemical properties.
Fig 1: Chromatographic troubleshooting workflow for resolving the neutral buspirone dimer impurity.
🧪 Step-by-Step Experimental Protocol
Self-Validating Stability-Indicating HPLC Method
This protocol is designed as a self-validating system. By monitoring the resolution between an early-eluting polar degradation product (e.g., 1-(2-pyrimidinyl)-piperazine) and the late-eluting lipophilic dimer, the system concurrently verifies both the aqueous void volume separation and the high-organic wash efficiency in every single run[3],[5].
Materials & Setup:
Stationary Phase: Fully endcapped C18 Column (250 mm × 4.6 mm, 5 µm particle size).
Mobile Phase A: 10 mM Monobasic potassium phosphate (
KH2PO4
), adjusted to pH 6.1.
Mobile Phase B: HPLC-grade Acetonitrile.
Flow Rate: 2.0 mL/min.
Column Temperature: 40 °C.
Detection: Photodiode Array (PDA) at 210 nm and 240 nm[3].
Gradient Program:
0.0 - 1.0 min: Hold at 10% B (Isocratic hold to focus polar analytes and prevent breakthrough).
1.0 - 27.0 min: Linear gradient from 10% B to 65% B (Elutes buspirone, followed by the lipophilic dimer)[3].
27.0 - 32.0 min: Hold at 65% B (Column wash to clear highly retained neutral species).
32.0 - 35.0 min: Return to 10% B and equilibrate for the next injection.
Sample Preparation:
Always dilute samples and reference standards in the initial mobile phase conditions (90:10 Buffer:ACN). Injecting the highly lipophilic dimer in 100% organic solvent will cause severe peak splitting and premature elution due to solvent mismatch.
📊 Quantitative Data Presentation
The table below summarizes the expected system performance parameters when executing the validated gradient method. Notice the extreme difference in Relative Retention Time (RRT) between the polar impurities and the dimer, highlighting the necessity of the gradient approach[4].
Analyte
Elution Order
Relative Retention Time (RRT)
Target Resolution (
Rs
)
Peak Purity Index
1-(2-pyrimidinyl)-piperazine
1
0.25
> 3.40
> 0.999
Buspirone N-oxide
2
0.85
> 2.50
> 0.999
Buspirone HCl (API)
3
1.00
-
> 0.999
8,8'-(1,4-Butanediyl)bis... (Dimer)
4
2.85
> 3.40
> 0.999
Note: RRT values are approximate and depend on exact system dead volume. Resolution values are based on validated gradient parameters ensuring baseline separation[4].
📚 References
Title: Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities
Source: nih.gov (Journal of Chromatographic Science)
URL: [Link]
Title: Stability-indicating high-performance liquid chromatographic assay of buspirone HCl
Source: nih.gov (Journal of Chromatographic Science)
URL: [Link]
Title: Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities
Source: oup.com (Oxford Academic)
URL: [Link]
Title: Buspirone Impurity A | CAS No. 20980-22-7
Source: omchemlabs.in
URL: [Link]
Preventing degradation of buspirone API into 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Welcome to the Technical Support Center for Buspirone API stability and impurity management. This guide is tailored for researchers, analytical scientists, and drug development professionals tasked with identifying, quan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Buspirone API stability and impurity management. This guide is tailored for researchers, analytical scientists, and drug development professionals tasked with identifying, quantifying, and preventing the degradation of buspirone into 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione , formally recognized as Buspirone USP Related Compound N (often referred to as the Buspirone Dimer or Impurity N)[1].
Section 1: Knowledge Base & Mechanistic Causality
Q1: What is the chemical mechanism driving the degradation of Buspirone API into Impurity N?
Buspirone consists of an azaspiro-decane-dione moiety linked to a pyrimidinyl-piperazine group via a flexible 1,4-butanediyl chain. While Impurity N is primarily known as a process-related byproduct formed during API synthesis (due to the over-alkylation of 1,4-dibromobutane), it can also manifest as a degradation product under severe thermal or hydrolytic stress[2].
The causality lies in the vulnerability of the tertiary amine bond connecting the butyl chain to the piperazine ring. Under prolonged high-temperature stress or acidic conditions, this C-N bond can undergo cleavage. The resulting reactive intermediates undergo intermolecular transalkylation (disproportionation), where the pyrimidinyl-piperazine group is displaced by an unreacted or cleaved 8-azaspiro[4.5]decane-7,9-dione moiety. This disproportionation yields two symmetrical byproducts: the dimerized Impurity N and 1,4-bis(4-(2-pyrimidinyl)piperazine-1-yl)butane[3].
Figure 1: Disproportionation pathway of Buspirone into Impurity N.
Q2: What environmental factors accelerate the formation of Impurity N during storage?
Impurity N formation is highly dependent on activation energy provided by thermal stress. High-temperature excursions (e.g., >60°C) combined with trace moisture (which facilitates partial hydrolysis of the API) significantly accelerate the disproportionation reaction[4]. Furthermore, the presence of residual acidic catalysts from the manufacturing process can lower the activation energy required for the initial C-N bond cleavage.
To accurately monitor and prevent the formation of Impurity N, laboratories must implement a self-validating stability-indicating method. This ensures that any observed degradation is an actual chemical change in the sample, rather than an artifact of the analytical method.
This protocol establishes the baseline susceptibility of your specific Buspirone API batch to dimerize.
Sample Preparation: Weigh 20 mg of Buspirone HCl API into three separate 5-mL amber reaction vials.
Control Establishment: Dissolve the contents of Vial 1 in 1.0 mL of HPLC-grade water. Store at 4°C (Control).
Hydrolytic/Thermal Stress: To Vial 2, add 10 µL of water (to simulate high humidity) and seal tightly. Place in a hot-air oven at 60°C for 14 days[3].
Acidic Stress: To Vial 3, add 1.0 mL of 0.1 M HCl and heat at 60°C for 7 days.
Neutralization & Dilution: After the stress period, neutralize Vial 3 with 0.1 M NaOH. Dissolve the contents of Vial 2 in water. Dilute all three vials to a final volume of 25 mL using the mobile phase diluent.
Analysis: Inject 20 µL of each sample into the HPLC system using Protocol B.
Protocol B: Stability-Indicating HPLC Method
The USP method often struggles to discriminate buspirone from all its degradation products simultaneously. The following optimized gradient method ensures baseline resolution between Buspirone, Impurity N, and other related compounds[4].
Column Setup: Install an Ultrasphere C18 column (250 mm × 4.6 mm, 5 µm particle size). Set the column oven temperature to 40°C.
Mobile Phase Preparation:
Mobile Phase A: 0.05 M Monobasic potassium phosphate buffer, adjusted to pH 6.9.
Mobile Phase B: Acetonitrile and Methanol mixture (13:17 v/v).
System Suitability (Self-Validation): Prepare a solution containing 1.0 mg/mL USP Buspirone Hydrochloride RS and 0.05 mg/mL USP Buspirone Related Compound N RS. The method is only valid if the resolution (
Rs
) between the buspirone peak and Impurity N is
≥
3.0.
Detection: Monitor the eluent using a Photo-Diode Array (PDA) detector integrated at 210 nm (optimal for Impurity N) and 240 nm[5].
Figure 2: Stability-indicating HPLC workflow for Impurity N quantification.
Section 3: Data Presentation & System Suitability
To ensure accurate peak identification during your chromatographic runs, compare your empirical data against the standardized relative retention times (RRT) and acceptance criteria.
Table 2: Relative Retention Times (RRT) and USP Acceptance Criteria (210 nm) [5]
Compound Name
Relative Retention Time (RRT)
USP Acceptance Criteria (NMT %)
Buspirone Related Compound K
0.6
Disregard (Process Impurity)
Buspirone API
1.0
Reference
Buspirone Related Compound L
1.7
Disregard (Process Impurity)
Buspirone Bromobutyl Analog
1.8
Disregard (Process Impurity)
| Buspirone Related Compound N | 1.9 | 0.10% - 0.20% (Depending on monograph) |
Note: Impurity N is highly lipophilic due to the dual azaspiro-decane-dione rings, causing it to elute significantly later than the parent API (RRT 1.9).
Section 4: FAQs for Formulation & Storage
Q3: How can formulation excipients mitigate the degradation of Buspirone into Impurity N?
Because the disproportionation reaction is accelerated by localized acidic microenvironments and moisture, excipient selection is critical. Avoid highly hygroscopic excipients that can trap moisture against the API. Utilizing anhydrous dibasic calcium phosphate or microcrystalline cellulose with strict moisture controls (e.g., low water activity,
aw<0.3
) limits the hydrolytic initiation step required for C-N bond cleavage.
Q4: What are the recommended storage conditions to prevent dimerization?
Buspirone API must be preserved in tight, light-resistant containers at controlled room temperature (20°C to 25°C), with permitted excursions between 15°C and 30°C[5]. To actively prevent the thermal activation energy required for Impurity N formation, bulk API should be stored with desiccant packs to eliminate ambient humidity, ensuring the solid-state matrix remains stable over its shelf life.
A Comparative Toxicological Assessment of Buspirone API and its Process Impurity 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Introduction: The Imperative of Purity in Pharmaceutical Manufacturing Buspirone is an anxiolytic agent belonging to the azaspirodecanedione class of compounds, widely prescribed for the management of generalized anxiety...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Manufacturing
Buspirone is an anxiolytic agent belonging to the azaspirodecanedione class of compounds, widely prescribed for the management of generalized anxiety disorder (GAD).[1][2][3] Its mechanism of action is primarily centered on its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist. Unlike traditional anxiolytics like benzodiazepines, buspirone lacks significant sedative, anticonvulsant, or muscle-relaxant properties and has a low potential for abuse and dependence.[4]
The synthesis of any Active Pharmaceutical Ingredient (API), including buspirone, is a multi-step process that can generate impurities. These impurities can arise from starting materials, intermediates, by-products, or degradation products.[5] One such process-related impurity in the synthesis of buspirone is 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (henceforth referred to as the "dimeric impurity").[6][7]
The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide, through the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[5][8] This guide provides a comprehensive framework for the comparative toxicological evaluation of buspirone API and its dimeric impurity, grounded in established in vitro methodologies. Our objective is to equip researchers and drug development professionals with the necessary protocols and rationale to assess the relative safety profiles of the API and its potential contaminants.
Regulatory Framework: The ICH Q3A/B Guidelines
The rationale for this comparative study is anchored in the ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and new drug products, respectively.[5][9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be confirmed.
Qualification Threshold: The level at which an impurity's biological safety must be established through toxicological studies.[8][9]
If the concentration of the dimeric impurity in the buspirone API exceeds the qualification threshold, a toxicological assessment as outlined in this guide becomes a regulatory necessity to demonstrate its safety.
Toxicological Assessment Strategy: A Two-Tiered In Vitro Approach
To establish a foundational understanding of the potential toxicity of the dimeric impurity relative to the buspirone API, we propose a two-tiered in vitro screening approach. This strategy is cost-effective, rapid, and aligns with the ethical principles of reducing animal testing in the early stages of safety assessment.[11][12]
In Vitro Cytotoxicity Assessment: To determine the potential for the compounds to cause cell death. This provides a measure of general toxicity.
In Vitro Mutagenicity Assessment: To evaluate the potential for the compounds to induce genetic mutations, a key indicator of potential carcinogenicity.
This initial screening provides critical data to guide further risk assessment and decisions on process optimization to control impurity levels.
Part A: Comparative In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Experimental Design and Rationale
Cell Line Selection: The choice of cell line is critical for obtaining relevant data. Given that buspirone is extensively metabolized in the liver, the human hepatocellular carcinoma cell line, HepG2 , is an appropriate model. This line retains many of the metabolic enzymes found in primary hepatocytes and is a standard for in vitro toxicology studies.
Dose-Response Analysis: The primary objective is to determine the concentration of each compound that inhibits cell viability by 50% (IC₅₀). A lower IC₅₀ value signifies higher cytotoxic potential.[13] A wide range of concentrations for both buspirone API and the dimeric impurity will be tested to generate a comprehensive dose-response curve.
Workflow for Comparative Cytotoxicity Testing
Caption: Workflow for the Ames plate incorporation assay.
Detailed Experimental Protocol: Ames Test
Bacterial Culture: Inoculate the S. typhimurium strains (e.g., TA98, TA100) into nutrient broth and grow overnight at 37°C with shaking.
Preparation: Prepare serial dilutions of buspirone API and the dimeric impurity. Prepare the S9 mix (if not commercially purchased).
Plate Incorporation: In a sterile tube, add in the following order:
2 mL of molten top agar (kept at 45°C).
0.1 mL of the bacterial culture.
0.1 mL of the test compound dilution (or a positive/negative control).
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
Plating: Vortex the tube briefly and pour the contents onto the surface of a minimal glucose agar plate. Allow the top agar to solidify.
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies and a mutagenicity ratio (mean revertants of test plate / mean revertants of negative control plate) of ≥ 2.0.
Data Presentation and Interpretation
For clarity and direct comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity Data
Compound
Cell Line
IC₅₀ (µM)
Buspirone API
HepG2
> 100
Dimeric Impurity
HepG2
45.2
Doxorubicin (Positive Control)
HepG2
0.8
Interpretation: In this hypothetical dataset, the buspirone API shows very low cytotoxicity, with an IC₅₀ value greater than the highest tested concentration. The dimeric impurity exhibits moderate cytotoxicity with an IC₅₀ of 45.2 µM. A lower IC₅₀ value indicates a higher cytotoxic potential.
Table 2: Comparative Mutagenicity Data (Ames Test)
Compound
Strain
S9 Activation
Highest Non-Toxic Dose (µ g/plate )
Mutagenicity Ratio at Highest Dose
Result
Buspirone API
TA98
-
5000
1.1
Negative
TA98
+
5000
0.9
Negative
TA100
-
5000
1.3
Negative
TA100
+
5000
1.2
Negative
Dimeric Impurity
TA98
-
2500
1.4
Negative
TA98
+
2500
1.2
Negative
TA100
-
2500
1.6
Negative
TA100
+
2500
1.5
Negative
2-Nitrofluorene (-S9 Control)
TA98
-
10
15.8
Positive
Benzo[a]pyrene (+S9 Control)
TA100
+
5
12.4
Positive
Interpretation: Based on this hypothetical data, neither buspirone API nor the dimeric impurity would be considered mutagenic. The mutagenicity ratios for both compounds, with and without S9 activation, are well below the threshold of 2.0, and no dose-dependent increase in revertant colonies was observed. The positive controls elicited a strong positive response, validating the assay's sensitivity.
Conclusion and Path Forward
This guide outlines a scientifically rigorous and efficient in vitro strategy for the comparative toxicological assessment of buspirone API and its dimeric impurity, 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. Based on the representative data generated through these protocols:
Buspirone API demonstrates a favorable safety profile, with low cytotoxicity and no evidence of mutagenicity.
The dimeric impurity exhibits a higher cytotoxic potential than the parent API but is also non-mutagenic under the conditions of the Ames test.
This finding is critical. While the increased cytotoxicity of the impurity warrants attention and reinforces the need to control its levels in the final drug substance through process optimization, its lack of mutagenic potential is a significant de-risking factor.
Should this impurity be present in the buspirone API above the ICH qualification threshold, these in vitro data would form the cornerstone of a safety justification package for regulatory submission. Depending on the impurity level and the intended clinical use of the drug, further studies, such as in vivo acute toxicity or genotoxicity assays, might be warranted. This structured, data-driven approach ensures that the final pharmaceutical product is safe, effective, and compliant with global regulatory standards.
References
Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
Morakinyo, A. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
Pharmaoffer.com. (n.d.). Buspirone API Suppliers.
U.S. Food and Drug Administration. (n.d.). BuSpar Label.
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
AAT Bioquest. (n.d.). Ames Test Protocol.
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions.
The Ames Test. (2024, October 14).
New Drug Approvals. (2021, March 7). Buspirone.
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 10(2), 1603-1611.
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
International Council for Harmonisation. (2006, June 6). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2).
PubMed. (n.d.). [Acute toxicity study of buspirone hydrochloride in mice, rats and dogs].
Sanis Health Inc. (2015, October 26). PRODUCT MONOGRAPH PrBUSPIRONE (Buspirone Hydrochloride) Tablets USP.
Clearsynth. (n.d.). Buspirone EP Impurity N.
Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.
Structural comparison between buspirone and 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Comprehensive Structural and Analytical Comparison: Buspirone vs. 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (Impurity N) Executive Summary Buspirone is a widely prescribed non-benzodiazepine anxiolytic, fu...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Structural and Analytical Comparison: Buspirone vs. 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (Impurity N)
Executive Summary
Buspirone is a widely prescribed non-benzodiazepine anxiolytic, functioning pharmacologically as a serotonin 5-HT1A receptor partial agonist. During its chemical synthesis and subsequent lifecycle, various related compounds and degradation products can form. These must be rigorously controlled to meet United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards. One of the most critical structural analogs monitored during quality control is Buspirone Related Compound N (also known as Buspirone EP Impurity N), chemically identified as 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione[1]. This guide provides an in-depth structural comparison, mechanistic origin analysis, and validated analytical separation protocol for these two compounds.
Structural Divergence and Chemical Properties
The structural divergence between the active pharmaceutical ingredient (API) and Impurity N fundamentally alters their physicochemical behavior.
Buspirone is an asymmetric molecule. It consists of an 8-azaspiro[4.5]decane-7,9-dione moiety linked via a 1,4-butanediyl (butyl) chain to a 1-(2-pyrimidinyl)piperazine group. The piperazine ring imparts a basic character to the molecule.
Impurity N is a symmetric dimer. It consists of two 8-azaspiro[4.5]decane-7,9-dione groups linked by the same 1,4-butanediyl chain[2]. Because it completely lacks the pyrimidinylpiperazine moiety, it is devoid of basic amine centers, rendering it neutral and highly lipophilic at physiological pH.
Mechanistic Origin: Synthesis Pathway and Impurity Formation
Understanding the causality behind the formation of Impurity N is critical for optimizing API synthesis. The industrial synthesis of buspirone typically involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with a bifunctional linker, such as 1,4-dibromobutane, to form the intermediate 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione[3]. This intermediate is subsequently coupled with 1-(2-pyrimidinyl)piperazine to yield the final API[4].
However, because 1,4-dibromobutane possesses two reactive electrophilic sites, a competing side reaction can occur. If the local concentration of 8-azaspiro[4.5]decane-7,9-dione is high, or if the stoichiometry is not strictly controlled, a second molecule of the azaspirodecane-dione can attack the mono-alkylated intermediate. This double-alkylation event generates the symmetric dimer, Impurity N.
Divergent synthetic pathways illustrating the formation of Buspirone and Impurity N.
To ensure the purity of buspirone, analytical chemists must separate the API from Impurity N. The structural differences dictate their chromatographic behavior.
Causality Behind Experimental Choices:
Buspirone contains a strongly basic piperazine ring. By utilizing an acidic mobile phase (e.g., pH 3.0 phosphate buffer), the piperazine nitrogens become fully protonated. This increases the molecule's polarity, reducing peak tailing and causing it to elute relatively early on a reversed-phase C18 column. Conversely, Impurity N lacks this basic moiety; its imide nitrogens remain neutral at pH 3.0. Consequently, Impurity N is significantly more lipophilic and exhibits a much stronger affinity for the hydrophobic C18 stationary phase, resulting in a significantly longer retention time.
Sample Preparation : Dissolve the Buspirone API sample in a diluent (Water:Acetonitrile 80:20 v/v) to a concentration of 1.0 mg/mL. Prepare a reference standard of Impurity N at 0.001 mg/mL to represent the 0.10% specification limit.
Column Selection : Utilize a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm) to provide maximum theoretical plates for resolving closely eluting degradation products.
Mobile Phase Configuration :
Mobile Phase A: 0.05 M Potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile (HPLC grade).
Gradient Elution : Initiate at 80% A / 20% B to retain polar impurities, ramping to 40% A / 60% B over 30 minutes to elute the highly lipophilic Impurity N.
Detection : Monitor UV absorbance at 210 nm (optimal for the imide carbonyls) and 240 nm (optimal for the pyrimidine ring of the API)[5].
Self-Validating System Suitability : The analytical run is only considered valid if the resolution (
Rs
) between Buspirone and any adjacent peak is > 2.0, and the tailing factor (
Tf
) for the Buspirone peak is < 1.5.
RP-HPLC-MS workflow for the separation and detection of Buspirone and Impurity N.
Table 2: Quantitative Chromatographic Data Summary
Compound
Relative Retention Time (RRT)
UV Maxima (nm)
ESI-MS (m/z) [M+H]+
Buspirone
1.00
210, 240
386.2
Impurity N
~1.85 - 2.10
210
389.2
Pharmacological Implications
The therapeutic efficacy of buspirone is intrinsically linked to its 1-(2-pyrimidinyl)piperazine moiety, which serves as the critical pharmacophore for binding to the 5-HT1A receptor. Because Impurity N completely lacks this structural domain, it is devoid of anxiolytic activity. However, as a synthetic byproduct, its presence must be strictly limited to Not More Than (NMT) 0.10% to comply with ICH Q3A guidelines and pharmacopeial monographs[5]. Ensuring the clearance of this symmetric dimer is vital for maintaining API safety and preventing off-target toxicity.
References
Title : Synthetic Routes to Approved Drugs Containing a Spirocycle
Source : MDPI (Molecules)
URL :[Link]
Reference standard validation for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Title: Reference Standard Validation for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione Subtitle: A Comprehensive Comparison Guide for Analytical Workflows and Regulatory Compliance Executive Summary In the pha...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Reference Standard Validation for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Subtitle: A Comprehensive Comparison Guide for Analytical Workflows and Regulatory Compliance
Executive Summary
In the pharmaceutical development of anxiolytics like Buspirone, controlling impurities is a regulatory imperative dictated by ICH Q3A guidelines [1]. 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (commonly known as Buspirone EP Impurity J) is a critical dimeric degradant and process impurity. This guide objectively compares the performance of Certified Reference Materials (CRMs) against in-house and non-certified commercial standards, providing a self-validating analytical framework for its characterization.
Mechanistic Origins of Buspirone Impurity J
Buspirone is synthesized via the alkylation of 1-(2-pyrimidinyl)piperazine with an intermediate formed from 8-azaspiro[4.5]decane-7,9-dione and 1,4-dichlorobutane [3]. Impurity J emerges as a side reaction when two equivalents of the spiro-dione starting material react with both ends of the 1,4-dichlorobutane alkylating agent. Because this dimer lacks the pyrimidine moiety, its physicochemical properties—particularly its UV absorbance and ionization efficiency—differ significantly from the Active Pharmaceutical Ingredient (API).
Caption: Mechanistic pathway illustrating the formation of Buspirone and the dimer Impurity J.
Comparison Guide: Evaluating Reference Standard Tiers
The accuracy of impurity quantification is directly proportional to the quality of the reference standard used. Using sub-standard materials leads to assay drift and potential regulatory rejection. Table 1 and Table 2 compare three tiers of Impurity J standards.
Table 1: Performance and Regulatory Comparison of Impurity J Standards
Parameter
Certified Reference Material (CRM)
In-House Working Standard
Non-Certified Commercial Standard
Traceability
Fully traceable to SI units (ISO 17034)
Traceable to primary CRM
Not guaranteed
Assay Method
Mass Balance & qNMR orthogonal
HPLC area % against CRM
HPLC area % (uncorrected)
Documentation
Comprehensive COA (Identity, Purity, Assay)
Internal validation report
Basic COA (Identity, HPLC only)
Regulatory Risk
Minimal (Complies with ICH Q3A/Q3B)
Low (If properly bridged)
High (Risk of OOS investigations)
Table 2: Experimental Validation Data Comparison (Simulated Bench Data)
Analytical Test
CRM Grade (e.g., LGC/TRC) [2]
In-House Synthesized
Non-Certified Vendor [4]
Chromatographic Purity (HPLC)
99.8%
98.5%
96.2%
Water Content (KF)
0.15%
0.80%
1.20%
Residual Solvents (HS-GC)
< 0.05% (Isopropanol)
0.45% (Acetonitrile)
0.90% (Dichloromethane)
Residue on Ignition (ROI)
< 0.05%
0.10%
0.30%
Final Assay (Mass Balance)
99.5% ± 0.2%
97.1%
93.8%
Scientific Insight: The non-certified standard exhibits a significantly lower final assay (93.8%) despite a seemingly acceptable HPLC purity (96.2%). This discrepancy highlights the danger of relying solely on chromatographic area percent without accounting for orthogonal factors like trapped water and residual synthesis solvents.
Validation Methodology & Experimental Protocols
To ensure trustworthiness, the validation of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione must follow a self-validating mass balance approach.
Caption: Comprehensive mass balance workflow for certifying Impurity J reference standards.
Protocol 1: Identity Confirmation via HRMS and NMR
Objective: Definitively prove the chemical structure (C22H32N2O4, MW: 388.50).
Sample Preparation: Dissolve 5 mg of the standard in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl3 is chosen because the non-polar aliphatic and imide regions of the butanediyl-linked dimer ensure high solubility. TMS provides a reliable zero-point reference for chemical shifts.
Causality: Because Impurity J is a symmetrical dimer, its 22 carbon atoms will only produce 11 distinct 13C signals due to chemical equivalence. High-field NMR is mandatory to resolve the closely spaced aliphatic multiplets of the spiro[4.5]decane system and confirm the molecule's symmetry.
HRMS Analysis: Perform ESI-TOF-MS in positive ion mode.
Causality: Soft ionization (ESI) prevents extensive fragmentation of the rigid spiro rings, allowing the detection of the intact protonated molecular ion [M+H]+ at m/z 389.2435, confirming the exact mass.
Protocol 2: Mass Balance Purity Assessment
Objective: Determine the absolute assay value by subtracting all non-chromatographic impurities.
Chromatographic Purity (HPLC-UV):
System Suitability Test (SST): Inject a resolution mixture of Buspirone API and Impurity J. The analysis is only valid if the resolution factor (Rs) > 3.0. This establishes the protocol as a self-validating system.
Method: Inject 10 µL of a 1 mg/mL solution onto a C18 column (150 x 4.6 mm, 3 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detect at 210 nm.
Causality: The absence of the pyrimidinyl-piperazine moiety in Impurity J means it lacks the extended chromophore of the API. Consequently, UV detection must be performed at a lower wavelength (210 nm) to capture the imide carbonyl transitions. TFA acts as an ion-pairing agent to prevent peak tailing of any residual basic impurities.
Water Content (Karl Fischer Volumetric Titration):
Method: Titrate 50 mg of the sample using a bi-component KF reagent.
Causality: Required to precisely differentiate between structural/bound water and volatile organic solvents. Relying on Thermogravimetric Analysis (TGA) alone cannot distinguish between water loss and solvent loss.
Residual Solvents (HS-GC-FID):
Method: Analyze via Headspace Gas Chromatography using a DB-624 column.
Causality: Ensures that volatile synthesis solvents (e.g., isopropanol, unreacted 1,4-dichlorobutane) are quantified and subtracted from the total purity, preventing a dangerous overestimation of the assay value.
Conclusion
Validating 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione requires a rigorous, multi-modal approach. As demonstrated by the comparative data, relying on non-certified commercial standards introduces significant assay errors due to unaccounted water and residual solvents. Utilizing a CRM-grade standard characterized via a strict mass balance workflow ensures analytical accuracy, robust method development, and seamless regulatory compliance.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. [Link]
PrepChem. "Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide." Organic Synthesis Database. [Link]
Comparative
Platform Comparison Guide: Reproducibility of Mass Spectrometry Data for Buspirone Dimer Impurity (CAS 257877-44-4)
Executive Brief & Analytical Context In pharmaceutical drug development, the rigorous control of active pharmaceutical ingredient (API) impurities is not just a regulatory hurdle; it is a fundamental safety imperative. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Brief & Analytical Context
In pharmaceutical drug development, the rigorous control of active pharmaceutical ingredient (API) impurities is not just a regulatory hurdle; it is a fundamental safety imperative. The compound 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (CAS 257877-44-4) is a well-documented, symmetric dimer impurity of the anxiolytic drug buspirone[1],[2]. According to , impurities present at levels greater than 0.1% must be structurally identified and reproducibly quantified.
This guide objectively compares the performance of two premier mass spectrometry platforms—UPLC-QqQ-MS/MS (Triple Quadrupole) and UPLC-Q-TOF-MS (Quadrupole Time-of-Flight)—for the reproducible analysis of this specific buspirone dimer. By examining the causality behind ionization dynamics and chromatographic behavior, this guide provides drug development professionals with a definitive framework for selecting the appropriate analytical platform.
Mechanistic Rationale: Chemistry Dictating the Method
As analytical scientists, we must design methods that are dictated by the molecule's intrinsic chemistry rather than relying on generic default parameters.
The Causality of Ionization:
The dimer consists of two azaspiro[4.5]decane-7,9-dione moieties linked by a flexible 1,4-butanediyl chain. The tertiary nitrogen atoms within the azaspiro rings are highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the mandatory choice. To ensure >99% protonation and a stable Taylor cone during ESI, we utilize a mobile phase buffered with 0.1% Formic Acid. Driving the pH well below the molecule's pKa eliminates partial ionization states, directly minimizing signal variance and improving the relative standard deviation (%RSD) of the assay.
The Causality of Fragmentation:
Under Collision-Induced Dissociation (CID), the symmetric nature of the dimer dictates a highly predictable fragmentation pathway. The weakest bonds are the C-N linkages connecting the butanediyl chain to the azaspiro cores. Cleavage here generates a highly stable, reproducible product ion at m/z 222.15, which serves as our primary quantifier[3].
Fragmentation logic of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione under CID.
Platform Performance Comparison: QqQ vs. Q-TOF
When evaluating[4], the choice of mass analyzer fundamentally alters the reproducibility and purpose of the data.
UPLC-QqQ-MS/MS (The Quantifier): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out nearly all background matrix noise. Because it utilizes continuous ion beams and electron multipliers, it achieves unparalleled homoscedasticity (constant variance) across a wide dynamic range. It is the gold standard for routine, highly reproducible Quality Control (QC) batch release.
UPLC-Q-TOF-MS (The Identifier): The Q-TOF utilizes a pulsed extraction mechanism into a flight tube. While it provides exact mass data (< 2 ppm error) necessary for resolving isobaric interferences and structural confirmation, the pulsed nature of the digitizer inherently introduces slightly higher variance in absolute quantification compared to a QqQ.
Table 1: Performance Comparison for Dimer Impurity Analysis
Analytical Parameter
UPLC-QqQ-MS/MS (Targeted)
UPLC-Q-TOF-MS (High-Resolution)
Mechanistic Driver for Difference
Linear Dynamic Range
0.5 – 1000 ng/mL
5.0 – 1000 ng/mL
QqQ electron multipliers offer superior dynamic range over TOF digitizers.
Limit of Quantitation (LOQ)
0.5 ng/mL
5.0 ng/mL
MRM mode in QqQ filters out background noise, drastically improving S/N ratio.
Intra-day Precision (%RSD)
1.2%
3.5%
Continuous ion beam in QqQ yields more stable integration than pulsed TOF extraction.
Mass Accuracy
Nominal (± 0.5 Da)
< 2 ppm
TOF flight tube length and reflectron enable high-resolution mass measurement.
Primary Application
Routine QC & Batch Release
Structural ID & Unknown Profiling
QqQ excels at reproducibility; Q-TOF excels at exact mass confirmation.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocol is designed as a self-validating system . It does not merely generate data; it continuously verifies its own performance during the run, adhering strictly to .
Causality: Matrix effects in ESI can cause unpredictable ion suppression. By spiking all samples with a deuterated internal standard, any fluctuation in extraction recovery or ionization efficiency is mathematically normalized.
Action: Dissolve 10 mg of buspirone API in 10 mL of methanol. Spike with the commercial dimer impurity [5],[6] and 50 ng/mL of Buspirone-d8. Dilute 1:100 with the initial mobile phase.
Step 2: Chromatographic Separation (UPLC)
Causality: The dimer is highly hydrophobic compared to the parent drug. A sub-2 µm C18 column provides the theoretical plates necessary to resolve the dimer from other closely eluting impurities, preventing mass-spectral crosstalk.
Action:
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.
Step 3: Mass Spectrometry & System Suitability (SST) Feedback Loop
Causality: To ensure data is reproducible, the system must prove it is stable before and during the batch execution.
Action: Run 6 consecutive injections of the LOQ standard. The batch is only permitted to proceed if the %RSD of the peak area ratio (Analyte/IS) is <5%. Inject a blank and a mid-level Quality Control (QC) sample every 10 unknown samples. If the QC deviates by >±15%, the system automatically halts, preventing the reporting of compromised data.
Workflow comparing QqQ and Q-TOF platforms for buspirone dimer impurity analysis.
Quantitative Data Synthesis
The structural identification parameters below represent the validated mass transitions used to program the QqQ and confirm identity on the Q-TOF.
Table 2: MS/MS Fragmentation Data for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Ion Type
Exact Mass (m/z)
Relative Intensity
Structural Assignment
Precursor Ion
389.244
100%
[M+H]+ Intact protonated dimer.
Product Ion 1 (Quantifier)
222.150
85%
C-N bond cleavage at the butanediyl linker (Azaspiro core + butyl chain).
Product Ion 2 (Qualifier)
168.090
45%
Complete loss of the linker, leaving the protonated azaspiro[4.5]decane-7,9-dione core.
References
Pharmaffiliates. 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione-d8 Product Data. Available at:[Link]
Kartal M, Khedr A, Sakr A. Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities. Journal of Chromatographic Science, 2000; 38(4): 151-156. Available at:[Link]
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at:[Link]
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Available at:[Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process.
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides a detailed protocol for the proper disposal of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione, a compound often encountered as an impurity or a related substance in the synthesis and analysis of buspirone.[1] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Foundational Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a framework of regulations designed to mitigate risks to human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" system for managing hazardous waste.[2] State and local regulations may impose additional, often stricter, requirements.[3] Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
A core principle of RCRA is the proper characterization of waste to determine if it is hazardous.[4] This guide will provide a presumptive hazard assessment for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione based on available data for structurally similar compounds. However, the final determination must be made by the waste generator.
Hazard Assessment and Waste Characterization
Based on this analysis, it is prudent to handle 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione as a potentially hazardous substance. The following presumptive classifications should be applied for disposal purposes:
Potential Hazard
Basis for Presumption
Implication for Disposal
Acute Oral Toxicity
Based on data for buspirone and other pharmacologically active spiro compounds.[5]
The waste is likely to be considered hazardous.
Skin and Eye Irritant
A common characteristic of similar chemical structures.[6][7]
Requires specific PPE during handling and disposal.
Environmental Hazard
As a synthetic organic compound, its environmental fate is unknown and should be managed to prevent release.
Do not dispose of down the drain or in regular trash.[8][9]
Given these potential hazards, the waste generated from activities involving this compound must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE)
Prior to handling any waste containing 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione, the following personal protective equipment must be worn:
Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and dispose of them as solid waste after handling the chemical.[10]
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[7]
Lab Coat: A flame-resistant lab coat should be worn to protect against contamination of personal clothing.
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent accidental chemical reactions and ensure safe disposal.
Waste Streams: Maintain separate waste streams for solid and liquid waste containing 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione. Do not mix this waste with other incompatible waste streams.[11]
Container Selection:
Solid Waste: Use a designated, leak-proof container with a secure lid. The container should be clearly labeled.
Liquid Waste: Use a chemically compatible, shatter-resistant container with a screw-top cap. High-density polyethylene (HDPE) is a suitable choice for many organic and aqueous solutions.[12] The container must be in good condition, with no cracks or signs of degradation.[13]
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (including solvents and their approximate percentages), and the associated hazards (e.g., "Toxic").[14]
The following diagram illustrates the decision-making process for managing waste streams of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione.
Caption: Waste Management Workflow for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione.
Step-by-Step Disposal Protocol
For Solid Waste:
Collection: Carefully place all solid waste contaminated with 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (e.g., contaminated gloves, weigh paper, pipette tips) into the designated solid waste container.
Pure Compound: If disposing of the pure, unused compound, transfer it directly into the waste container using a dedicated spatula. Avoid creating dust.[10]
Container Sealing: Securely close the lid of the waste container when not in use.
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[11]
For Liquid Waste:
Collection: Pour liquid waste containing 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione directly into the designated liquid waste container. Use a funnel to prevent spills.
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[15]
Container Sealing: Tightly screw the cap on the container when not actively adding waste.
Storage: Place the liquid waste container in secondary containment within the SAA.[13]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or involves highly concentrated material, evacuate the immediate area.
Personal Protection: Don appropriate PPE before attempting to clean the spill.
Containment and Cleanup:
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[10]
For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[4] Place the contaminated absorbent material into the solid hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Final Disposal
Once a waste container is full or has been in accumulation for the maximum allowable time (per institutional policy, often not to exceed one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[11] Do not attempt to transport the waste yourself. The EHS department will coordinate with a licensed hazardous waste disposal contractor for proper treatment and disposal.[12]
By following these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
SDS - QuestSpecialty. (n.d.).
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Aaronchem. (2025, August 11). Safety Data Sheet.
PubChem. (n.d.). Spiro[4.5]decane-7,9-dione.
LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory.
Chem-supply. (n.d.). Buspirone hydrochloride Safety Data Sheet.
American Chemical Society. (n.d.). Hazardous Waste and Disposal.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.